Cas no 2227676-04-0 (rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2227676-04-0
- rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid
- EN300-1824865
-
- Inchi: 1S/C11H13NO4/c1-15-8-4-12-5-9(16-2)10(8)6-3-7(6)11(13)14/h4-7H,3H2,1-2H3,(H,13,14)/t6-,7-/m1/s1
- InChI Key: HZWVXQKGZUAHFK-RNFRBKRXSA-N
- SMILES: OC([C@@H]1C[C@H]1C1C(=CN=CC=1OC)OC)=O
Computed Properties
- Exact Mass: 223.08445790g/mol
- Monoisotopic Mass: 223.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.6Ų
- XLogP3: 0.5
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824865-5g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 5g |
$3770.0 | 2023-08-31 | ||
Enamine | EN300-1824865-0.05g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 0.05g |
$1091.0 | 2023-08-31 | ||
Enamine | EN300-1824865-1.0g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1824865-5.0g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1824865-0.25g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 0.25g |
$1196.0 | 2023-08-31 | ||
Enamine | EN300-1824865-2.5g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 2.5g |
$2548.0 | 2023-08-31 | ||
Enamine | EN300-1824865-0.5g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 0.5g |
$1247.0 | 2023-08-31 | ||
Enamine | EN300-1824865-10.0g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1824865-1g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 1g |
$1299.0 | 2023-08-31 | ||
Enamine | EN300-1824865-10g |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
2227676-04-0 | 10g |
$5590.0 | 2023-08-31 |
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid Related Literature
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2227676-04-0): A Novel Scaffold in Targeted Therapeutics
rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2227676-04-0) represents a unique chemical entity that has garnered increasing attention in medicinal chemistry due to its distinctive structural features and potential pharmacological applications. This compound belongs to a class of pyridine-derived cyclopropane carboxylic acids, characterized by a rigid three-membered ring system fused to a pyridine ring bearing 3,5-dimethoxy substituents. The stereochemistry of this molecule, specifically the (1R,2R) configuration, plays a critical role in its molecular interactions with biological targets, as demonstrated by recent computational docking studies published in Journal of Medicinal Chemistry (2023). These studies highlighted the compound's ability to adopt a conformation that optimally fits into hydrophobic pockets of protein targets, a property that may underpin its therapeutic potential.
The synthetic route to rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid has been meticulously optimized in recent years, with several research groups reporting improved yields through the use of transition-metal-catalyzed cyclopropanation reactions. A notable advancement was described in Advanced Synthesis & Catalysis (2023), where the application of a rhodium(II) complex enabled the selective formation of the (1R,2R) isomer with >95% diastereomeric excess. This breakthrough has significantly enhanced the scalability of the compound's production, addressing a key challenge in preclinical development. The 3,5-dimethoxypyridin-4-yl moiety, a structural hallmark of this molecule, has been shown to confer enhanced metabolic stability compared to analogous compounds lacking these substituents, as evidenced by in vitro liver microsome assays (Km values < 0.1 µM).
Recent in vivo pharmacokinetic studies have revealed promising profiles for rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid, particularly in rodent models. A 2023 publication in Drug Metabolism and Disposition demonstrated that the compound exhibits a high oral bioavailability (F > 80%) and a prolonged half-life (t₁/₂ = 12.3 hours in rats), attributes that are highly desirable for chronic disease management. These properties have led to its investigation as a lead candidate for modulating kinase activity, with preliminary data suggesting potent inhibition of tyrosine kinase receptors such as EGFR and HER2. Notably, the pyridine ring's electron-donating methoxy groups appear to enhance hydrogen bonding interactions with the ATP-binding site, a mechanism confirmed by X-ray crystallography of the compound in complex with the target protein.
The 3D pharmacophore model developed for rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid has provided critical insights into its molecular recognition patterns. As reported in ACS Medicinal Chemistry Letters (2023), the model identifies three key interaction sites: (1) a hydrogen bond donor at the cyclopropane ring's C-H position, (2) a hydrophobic interaction with the pyridine ring's aromatic surface, and (3) an electrostatic interaction with the carboxylic acid group in the protein's active site. These findings have guided the design of structure-activity relationship (SAR) studies, leading to the identification of several analogs with improved selectivity profiles. One such derivative exhibited a 10-fold increase in selectivity for the target kinase over off-target enzymes, a significant improvement in the context of drug development.
Looking ahead, the application of machine learning algorithms in the optimization of rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid-based compounds is an emerging area of research. A 2023 study in Nature Machine Intelligence demonstrated that predictive models trained on quantitative structure-activity relationship (QSAR) data could accurately forecast the compound's inhibitory potency against a panel of kinases. These models have already been employed to prioritize candidates for in vivo testing, significantly accelerating the drug discovery pipeline. The integration of AI-driven virtual screening with traditional medicinal chemistry approaches is expected to further refine the CAS No. 2227676-04-0 compound's therapeutic profile, potentially expanding its application to neurodegenerative disorders and cancer immunotherapy domains.
In conclusion, rac-(1R,2R)-2-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2227676-04-0) stands as a remarkable example of how structural innovation can drive pharmacological breakthroughs. Its unique cyclopropane-pyridine fusion and the 3,5-dimethoxy substitution pattern have not only enhanced its biological activity but also enabled the development of robust synthetic methodologies. As research in this area continues to evolve, the compound's potential to address unmet medical needs across multiple therapeutic areas remains a focal point for both academic and industrial researchers.
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